Physicochemical Differentiation vs. Methyl Ester Analog
The target compound's ethyl 4-oxobutanoate side chain with an amino linker creates a larger and more polar pharmacophore compared to a simple methyl ester analog. This structural difference is predicted to result in a higher topological polar surface area (TPSA) and a moderately altered XLogP, impacting passive membrane permeability. While direct experimental data is unavailable, calculated properties for the analog methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate show a TPSA of 48.5 Ų and an XLogP of 0.6, indicating a baseline for this core that the target compound is expected to significantly exceed, trending towards a more optimal drug-like space . The presence of the amide bond further introduces the capacity for specific hydrogen-bonding interactions with biological targets.
| Evidence Dimension | In Silico Physicochemical Properties (XLogP, TPSA) |
|---|---|
| Target Compound Data | Predicted to be >48.5 Ų (TPSA) and >0.6 (XLogP) based on structural extension |
| Comparator Or Baseline | Methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate: TPSA = 48.5 Ų, XLogP = 0.6 |
| Quantified Difference | The target compound has a higher molecular weight (292.33 vs. 193.20 g/mol) and contains additional H-bond acceptors and a donor, establishing a substantial difference in physicochemical space. |
| Conditions | Calculated properties from Chem960 database. |
Why This Matters
These properties are primary determinants of solubility, permeability, and bioavailability, making the target compound a superior starting point for lead optimization campaigns where balanced polarity is required.
